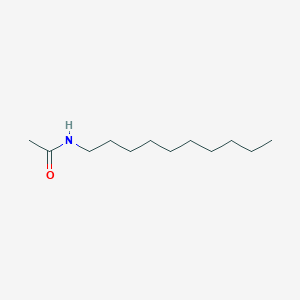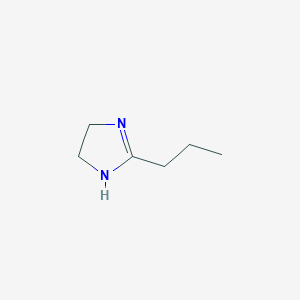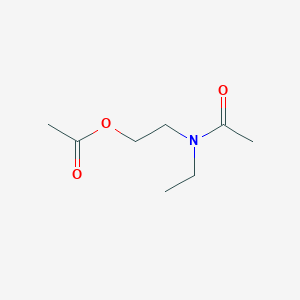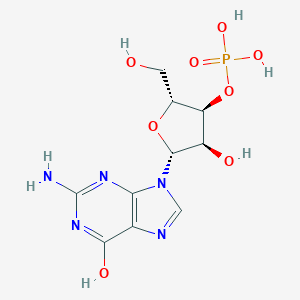
N-Decylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decylacetamide is a long-chain fatty acid derivative that has gained significant attention in the scientific community due to its diverse range of applications. This compound is synthesized by the reaction of decylamine with acetic anhydride. This compound is widely used in various scientific research studies due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
N-Decylacetamide has several scientific research applications, including its use as a surfactant, emulsifier, and dispersant. It is also used as a lubricant in metalworking fluids and as a plasticizer in polymers. This compound has been used in the synthesis of nanoparticles and as a coating material for various surfaces. Additionally, it has been used as a corrosion inhibitor and a wetting agent in the textile industry.
Wirkmechanismus
The mechanism of action of N-Decylacetamide is not well understood. However, it is believed that the compound interacts with the cell membrane, altering its structure and function. This interaction may lead to changes in the permeability of the membrane, which can affect the transport of ions and molecules across the membrane.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the surface tension of water, which makes it an effective surfactant. It also exhibits anti-corrosion properties and has been found to inhibit the growth of certain bacteria. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Decylacetamide in lab experiments is its ability to act as a surfactant, emulsifier, and dispersant. This makes it useful in a wide range of applications, including the synthesis of nanoparticles and the coating of surfaces. However, this compound has limitations as well. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of N-Decylacetamide in scientific research. One potential application is in the development of new coatings for medical devices. This compound has been shown to have anti-inflammatory and anti-bacterial properties, which could make it useful in preventing infections and reducing inflammation associated with medical procedures. Another potential application is in the development of new lubricants for industrial applications. This compound has been found to be an effective lubricant, and further research could lead to the development of new, more efficient lubricants. Finally, this compound could be used in the development of new anti-corrosion coatings for metals. Its anti-corrosion properties make it a promising candidate for this application.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of scientific research applications. Its unique chemical properties make it useful as a surfactant, emulsifier, and dispersant, as well as in other applications such as the synthesis of nanoparticles and the coating of surfaces. Further research into the mechanism of action and potential applications of this compound could lead to the development of new materials and technologies that could have significant benefits in various fields.
Synthesemethoden
The synthesis of N-Decylacetamide involves the reaction of decylamine with acetic anhydride. The reaction takes place in the presence of a catalyst such as pyridine, which facilitates the formation of the amide bond. The product obtained is a white crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and acetone.
Eigenschaften
| 16423-52-2 | |
Molekularformel |
C12H25NO |
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
N-decylacetamide |
InChI |
InChI=1S/C12H25NO/c1-3-4-5-6-7-8-9-10-11-13-12(2)14/h3-11H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DXFXMYYJKFIEGI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCNC(=O)C |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C |
| 16423-52-2 | |
Synonyme |
N-Decylacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)





![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)





![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)
